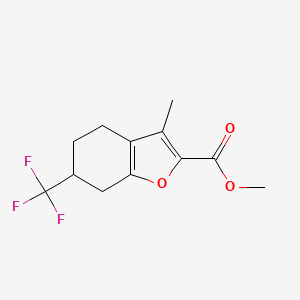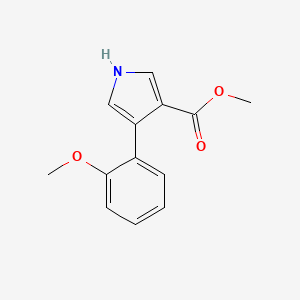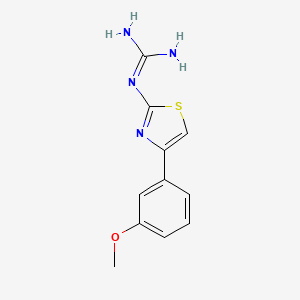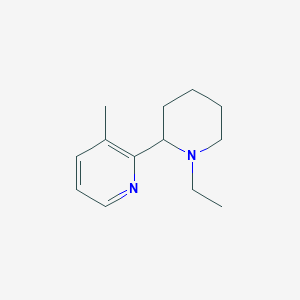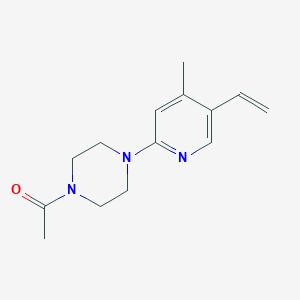
Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetates It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenoxyacetates.
Applications De Recherche Scientifique
Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its triazole moiety.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used to treat a variety of fungal infections.
Uniqueness
Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific phenoxyacetate structure combined with the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H12ClN3O3 |
|---|---|
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3 |
Clé InChI |
SHYUAPGMNLUGCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)

